molecular formula C14H16FN3O5S2 B2840605 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034430-07-2

2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2840605
CAS RN: 2034430-07-2
M. Wt: 389.42
InChI Key: MFKPROWEFMSOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C14H16FN3O5S2 and its molecular weight is 389.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosensitization

Imidazole derivatives have been studied for their potential as radiosensitizers. In particular, imidazo[2,1-b][1,3]benzothiazole derivatives have shown considerable in vitro anticancer activity against Hep G2 cell lines and effectiveness against melanoma cell lines when combined with radiation. These compounds act by enhancing DNA fragmentation, suggesting their use in improving radiotherapy outcomes for cancer treatment (Majalakere et al., 2020).

Antimicrobial Activity

Another area of application for imidazole derivatives is in antimicrobial activity. Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds not only inhibit bacterial growth but also enhance plant resistance against bacterial infections, demonstrating their potential in agricultural applications (Shi et al., 2015).

Carbonic Anhydrase Inhibition

Imidazole and sulfonamide derivatives have been investigated for their inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation. These studies have revealed that certain derivatives exhibit micromolar inhibition constants, suggesting their potential use in treating conditions associated with carbonic anhydrase, such as glaucoma and edema (Abdel-Aziz et al., 2015).

properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O5S2/c1-17-6-5-16-14(17)24(19,20)11-8-18(9-11)25(21,22)13-7-10(15)3-4-12(13)23-2/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKPROWEFMSOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

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